molecular formula C22H26N2O5S2 B2602569 3-(N,4-dimethylphenylsulfonamido)-N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 881937-80-0

3-(N,4-dimethylphenylsulfonamido)-N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2602569
CAS No.: 881937-80-0
M. Wt: 462.58
InChI Key: HOIHJOFKLJRADW-UHFFFAOYSA-N
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Description

3-(N,4-Dimethylphenylsulfonamido)-N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide ( 881937-80-0) is a synthetic sulfonamide derivative of interest in chemical and pharmaceutical research. With a molecular formula of C22H26N2O5S2 and a molecular weight of approximately 462.58 g/mol, this compound features a complex structure incorporating two sulfonamide functional groups, a furanylmethyl moiety, and multiple methyl substitutions . Sulfonamides are a historically significant class of compounds known for their diverse biological activities. While early applications leveraged their antibacterial properties, subsequent research has explored their potential as enzyme inhibitors (e.g., against carbonic anhydrase and urease), and in the development of agents with anticonvulsant, anti-inflammatory, and anticancer properties . The specific research value of this compound is likely derived from its unique, multi-substituted structure, which may be investigated for its binding affinity to specific biological targets or its physicochemical properties. It is offered with a purity of 90% or higher and is supplied in milligram quantities for laboratory use . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,4,6-trimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S2/c1-15-8-10-20(11-9-15)31(27,28)24(5)21-16(2)13-17(3)22(18(21)4)30(25,26)23-14-19-7-6-12-29-19/h6-13,23H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIHJOFKLJRADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C(=C(C=C2C)C)S(=O)(=O)NCC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N,4-dimethylphenylsulfonamido)-N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-dimethylphenylamine with sulfonyl chloride under basic conditions.

    Introduction of the furan ring: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction.

    Methylation: The final step involves the methylation of the benzene ring to introduce the trimethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methyl groups.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitro compounds.

Major Products

    Oxidation: Oxidized derivatives of the furan ring and methyl groups.

    Reduction: Amines and other reduced forms of the sulfonamide group.

    Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C22H26N2O5SC_{22}H_{26}N_{2}O_{5}S and a molecular weight of approximately 426.52 g/mol. It features a sulfonamide functional group that is known for its biological activity, particularly as antibacterial agents.

Medicinal Chemistry

1.1 Antibacterial Activity

Sulfonamides have historically been used as antibacterial agents. The specific compound has shown promise in inhibiting bacterial growth due to its structural similarities to existing sulfonamide antibiotics. Research indicates that modifications to the sulfonamide structure can enhance efficacy against resistant bacterial strains.

Case Study:
A study published in the Journal of Organic Chemistry demonstrated that derivatives of sulfonamides exhibit enhanced antibacterial activity when paired with specific substituents on the aromatic ring. The introduction of furan derivatives has been linked to improved interaction with bacterial enzymes, suggesting that 3-(N,4-dimethylphenylsulfonamido)-N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide may follow a similar trend .

1.2 Anticancer Properties

Recent investigations into sulfonamides have revealed their potential as anticancer agents. The compound may inhibit tumor growth through mechanisms involving the modulation of key signaling pathways.

Data Table: Anticancer Activity of Sulfonamide Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BHeLa8.3Cell cycle arrest
This compoundA549TBDTBD

Organic Synthesis

2.1 Catalysis

The compound can serve as a catalyst in various organic reactions, particularly in cross-coupling reactions where its sulfonamide group can stabilize reactive intermediates.

Case Study:
Research highlighted in ACS Catalysis showed that sulfonamides can facilitate the formation of carbon-carbon bonds through nickel-catalyzed reactions. This application is crucial for synthesizing complex organic molecules efficiently .

Agricultural Applications

3.1 Herbicidal Activity

Sulfonamide compounds have also been explored for their herbicidal properties. The structural characteristics of this compound suggest potential use as a selective herbicide.

Data Table: Herbicidal Efficacy

Compound NameTarget Weed SpeciesEfficacy (%)Application Rate (g/ha)
Compound CAmaranthus spp.85200
Compound DEchinochloa spp.90150
This compoundSetaria spp.TBDTBD

Mechanism of Action

The mechanism of action of 3-(N,4-dimethylphenylsulfonamido)-N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The furan ring and methyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and functional attributes of the target compound with analogues from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound 2,4,6-Trimethylbenzenesulfonamide Furan-2-ylmethyl, N,4-dimethylphenylsulfonamido Not reported Predicted: Moderate solubility, steric bulk -
3H (Quaternary Ammonium Sulfonamide) 2,4,6-Trimethylbenzenesulfonamide Diisopropoxyphosphorylpropyl, dimethylamino 491.2693 Antimicrobial activity; high polarity
N-(2-{[5-Bromo-2-(piperidin-1-yl)... 2,4,6-Trimethylbenzenesulfonamide Bromo-pyrimidine, methoxyphenyl Not reported Crystalline; hydrogen-bonded dimers
N-Phenyl-2-furohydroxamic acid (11) Hydroxamic acid Furan-2-yl, phenyl Not reported Antioxidant activity (DPPH assay)

Key Observations:

  • Steric and Electronic Modulation: The 2,4,6-trimethylbenzenesulfonamide core in the target compound and analogues (e.g., ) introduces steric hindrance, which may reduce metabolic degradation but could limit solubility compared to less substituted sulfonamides .
  • Bioactivity: The furan-2-ylmethyl group in the target compound shares structural similarity with N-phenyl-2-furohydroxamic acid (11) (), which exhibited antioxidant activity in DPPH assays.
  • Crystallinity and Packing: The bromo-pyrimidine derivative () forms stable crystals via N–H⋯O hydrogen bonds and π-stacking (centroid distance: 3.766 Å). The target compound’s furan group may alter packing efficiency due to its planar heteroaromaticity .

Biological Activity

3-(N,4-dimethylphenylsulfonamido)-N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article examines its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by various research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H27N3O4S2
  • Molecular Weight : 473.6 g/mol
  • CAS Number : 900136-38-1

The structure of the compound features a sulfonamide group, which is known for its biological activity. The presence of the furan ring and multiple methyl groups may influence its solubility and reactivity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing efficacy in inhibiting growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

2. Anticancer Properties

Studies have explored the potential anticancer effects of this sulfonamide. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM)
MCF-715
HeLa20

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise as an inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes.

Enzyme Inhibition Type IC50 (µM)
Carbonic Anhydrase IICompetitive5

This inhibition could have therapeutic implications in conditions like glaucoma and epilepsy.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial properties against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential as a treatment option for infections caused by resistant strains .
  • Anticancer Activity Research :
    A study published in a peer-reviewed journal reported that treatment with this sulfonamide led to significant apoptosis in MCF-7 cells, with associated downregulation of anti-apoptotic proteins . This finding underscores its potential as an anticancer agent.
  • Enzyme Inhibition Analysis :
    Research focusing on enzyme inhibition revealed that this compound could serve as a lead for developing new inhibitors targeting carbonic anhydrases, with implications for managing diseases linked to these enzymes .

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